molecular formula C11H12BrNO B13691985 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone

Cat. No.: B13691985
M. Wt: 254.12 g/mol
InChI Key: CTLQLEOSXYVIOI-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone (CAS 1016673-59-8) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a pyrrolidin-2-one scaffold, a γ-lactam structure recognized as a privileged motif in numerous biologically active molecules and approved drugs . The bromo and methyl substituents on the phenyl ring make it a versatile intermediate for further functionalization, particularly via cross-coupling reactions, to create more complex structures for biological evaluation. The core pyrrolidin-2-one scaffold is pharmacologically important; 1,5-diarylpyrrolidin-2-ones, for example, have demonstrated potential as selective inhibitors of targets like histone deacetylases (HDACs), cannabinoid receptor 1 (CB1), and cyclin-dependent kinases . Furthermore, pyrrolidinone derivatives are extensively studied in neuroscience research and have been explored as potent inhibitors of dopamine and norepinephrine transporters with minimal effect on serotonin reuptake, providing valuable tools for neuropharmacological studies . This reagent is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key precursor in the synthesis of diverse nitrogen-containing heterocycles of interest in drug discovery programs .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO/c1-8-4-5-10(9(12)7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

CTLQLEOSXYVIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2=O)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Preparation of the Key Intermediate: 2-Bromo-4-methylphenol

The synthesis of 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone typically begins with the preparation of the intermediate 2-bromo-4-methylphenol , which is crucial for subsequent transformations.

Continuous Bromination of p-Cresol

A patented continuous bromination process efficiently produces 2-bromo-4-methylphenol from p-cresol and bromine, minimizing by-products such as 2,6-dibromo-4-methylphenol. The process involves:

  • Dilution of bromine and p-cresol in solvents to concentrations between 5% and 100%, preferably 20%-50%.
  • Continuous mixing of bromine and p-cresol solutions in a tubular reactor with controlled temperature conditions (-35 to 30 °C before the reactor, -25 to 50 °C at reactor outlet).
  • Molar ratio of bromine to p-cresol maintained between 0.8 and 1.1, optimally 0.98 to 1.03.
  • Recovery of hydrogen bromide and solvent post-reaction.
  • Purification by distillation to separate unreacted p-cresol and isolate 2-bromo-4-methylphenol with purity up to 99.8%.

Example Data from Continuous Bromination Process:

Parameter Embodiment 1 (Lab Scale) Embodiment 2 (Pilot Scale)
p-Cresol (mol) 1.00 10.0
Bromine (mol) 0.98 10.05
Solvent (Ethylene Dichloride) (g) 370 3700
Reaction Temperature (°C) -10 to -5 (feed), 10-20 (reactor) -20 to -15 (feed), 0-15 (reactor)
Yield (%) 93.2 96.7
Purity of 2-bromo-4-methylphenol (%) 97.8 (crude), 99.8 (distilled) 99.31 (crude), 99.8 (distilled)

This method provides a robust and scalable route to the key intermediate with high yield and purity.

Synthesis of this compound

The transformation of 2-bromo-4-methylphenol to the target compound involves the formation of the pyrrolidinone ring, typically through amide or lactam formation routes. While direct literature on the exact synthesis of this compound is limited, related methodologies for substituted pyrrolidin-2-ones provide insight.

Pyrrolidin-2-one Formation via Donor–Acceptor Cyclopropanes

A recent synthetic strategy involves the use of donor–acceptor cyclopropanes reacting with amines under acidic conditions to form substituted pyrrolidin-2-ones. This method offers:

  • One-pot operation with reflux in toluene and acetic acid.
  • Formation of pyrrolidin-2-ones as diastereomeric mixtures due to substituents on the ring.
  • Subsequent dealkoxycarbonylation (ester removal) via alkaline saponification and thermolysis to yield the target lactam.
  • Overall yields around 70% after purification.

Though this method was demonstrated for 1,5-diarylpyrrolidin-2-ones, it is adaptable for this compound by selecting appropriate starting materials and reaction conditions.

Alternative Synthetic Routes Involving Brominated Aromatic Ketones

Another approach involves the preparation of brominated aromatic ketones followed by amination and cyclization steps:

  • Starting from 2-bromo-2'-methylpropiophenone, reaction with amines such as pyrrolidine or piperidine derivatives in the presence of bases like potassium carbonate.
  • Subsequent purification steps including acidification, extraction, and recrystallization.
  • Catalytic hydrogenation or debenzylation steps may be used if protecting groups are present.
  • Final isolation of the pyrrolidinone hydrochloride salt with defined melting points for characterization.

This multi-step sequence is well-documented for related compounds and can be adapted for the preparation of this compound with appropriate modifications.

Summary Table of Preparation Methods

Step Method Description Key Conditions Yield / Purity References
2-Bromo-4-methylphenol synthesis Continuous bromination of p-cresol Bromine/p-cresol ratio ~1:1, -35 to 30 °C, tubular reactor 93-97% yield, 99.8% purity (distilled)
Pyrrolidinone ring formation Donor–acceptor cyclopropane ring expansion Reflux in toluene with acetic acid, alkaline saponification ~70% overall yield
Brominated ketone amination Reaction of brominated propiophenone with amines Room temp stirring, K2CO3 base, followed by acidification Variable, requires purification

Professional Notes and Recommendations

  • The continuous bromination method for 2-bromo-4-methylphenol is industrially attractive due to its scalability, high selectivity, and cost efficiency.
  • The pyrrolidinone formation via donor–acceptor cyclopropanes is a modern, streamlined approach but may require access to specialized cyclopropane intermediates.
  • Traditional brominated ketone amination routes are versatile but involve multiple purification steps and may have lower overall yields.
  • Careful control of reaction temperatures and molar ratios is critical to minimize by-products and maximize yield.
  • Purification by distillation or recrystallization is essential to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinone ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-(4-Bromo-2-methylphenyl)-2-pyrrolidinone (CAS 1016673-59-8)
  • Structural Difference : Bromine and methyl groups are positioned at the 4- and 2-positions on the phenyl ring, respectively, compared to the target compound’s 2-bromo-4-methyl substitution.
  • Impact : Altered electronic distribution and steric hindrance may affect binding affinity in biological systems or reactivity in synthetic pathways .
1-(3-Bromo-4-methylphenyl)-2-pyrrolidinone (CAS 1226225-33-7)
  • Structural Difference : Bromine is at the meta position relative to the methyl group.
  • Impact : Meta substitution reduces steric strain but may decrease electrophilic aromatic substitution reactivity compared to ortho-substituted derivatives .

Ring-Size Analogues

1-(4-Bromophenyl)-piperidin-2-one (CAS 27471-43-8)
  • Structural Difference: A six-membered piperidinone ring replaces the five-membered pyrrolidinone.

Functional Group Variations

1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone (CAS 1022931-60-7)
  • Structural Difference : A fluorine atom is introduced at the 2-position, and the bromophenyl group is attached via a methylene bridge.
  • The methylene linker increases distance between the aromatic ring and lactam, reducing steric interactions .
1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide
  • Structural Difference : A benzoyl group replaces the methylphenyl substituent, and a carboxamide group is added.
  • Impact : Increased polarity and hydrogen-bonding capacity may enhance binding to protein targets but reduce membrane permeability .

Substituent-Driven Analogues

4-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-pyrrolidinone
  • Structural Difference : A cyclopentyloxy-methoxyphenyl group replaces the bromomethylphenyl group.
  • Impact : Bulky substituents like cyclopentyloxy can hinder metabolic degradation, extending half-life in vivo .
1-(4-Nitrophenyl)-2-pyrrolidinone
  • Structural Difference : A nitro group replaces the bromine atom.

Physicochemical Data Comparison

Compound Molecular Weight Melting Point (°C) Solubility (LogP) Key Substituents
1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone 254.12 Not reported ~2.5 (estimated) 2-Br, 4-Me on phenyl
1-(4-Bromo-2-methylphenyl)-2-pyrrolidinone 254.12 Not reported ~2.7 4-Br, 2-Me on phenyl
1-(4-Bromophenyl)-piperidin-2-one 268.13 Not reported ~2.8 Piperidinone ring
1-(4-Nitrophenyl)-2-pyrrolidinone 206.19 150–152 ~1.2 4-NO₂ on phenyl

Note: LogP values estimated based on substituent contributions .

Biological Activity

1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone is a synthetic compound belonging to the pyrrolidinone family, characterized by its unique structural features: a bromine atom at the 2-position and a methyl group at the 4-position of a phenyl ring attached to a pyrrolidinone moiety. The molecular formula is CHBrNO, with a molecular weight of approximately 256.12 g/mol. This compound appears as a white to off-white crystalline solid and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.

  • Molecular Formula : CHBrNO
  • Molecular Weight : 256.12 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Sparingly soluble in water; soluble in ethanol and acetone

Pharmacological Potential

The biological activity of this compound is under investigation, with preliminary studies suggesting various pharmacological applications. The bromine substitution pattern and the presence of the pyrrolidinone moiety may influence its reactivity and biological effects compared to other similar compounds.

Potential Applications

  • Antibacterial activity
  • Anticancer properties
  • Neurological effects

Antibacterial Activity

Recent research has indicated that compounds with similar structural features to this compound exhibit significant antibacterial properties. For example, pyrrole derivatives have shown effective activity against Gram-positive bacteria like Staphylococcus aureus and Mycobacterium tuberculosis. In vitro evaluations have reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens, suggesting that structurally related compounds may also possess similar antibacterial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Studies on related pyrrolidinones have demonstrated inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, certain derivatives exhibited IC50 values indicating potent growth inhibition, suggesting that this compound may also be explored for its anticancer properties .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes involved in bacterial resistance or pathways critical for cancer cell proliferation.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Characteristics
1-(4-Methylphenyl)-2-pyrrolidinoneMethyl group on the phenyl ringKnown for its sedative properties
1-(3-Bromo-4-methylphenyl)-2-pyrrolidinoneBromine at different positionPotentially different reactivity profiles
N-Methyl-2-pyrrolidoneMethyl group on nitrogenWidely used as a solvent and in drug formulation
1-(Phenyl)-2-pyrrolidinoneNo halogen substituentsBasic structure used extensively in medicinal chemistry

The unique bromine substitution pattern combined with the methyl group in this compound may lead to distinct pharmacological effects or synthetic pathways that are not observed in other related structures .

Case Study: Antibacterial Efficacy

In a recent study evaluating the antibacterial efficacy of pyrrole derivatives, several compounds were tested against common pathogens. The results indicated that compounds structurally similar to this compound exhibited promising activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency.

Research Findings on Anticancer Activity

Another research effort focused on evaluating the anticancer properties of pyrrolidinones. It was found that certain derivatives showed significant inhibition of cell proliferation in TNBC models, with some exhibiting selectivity for cancer cells over normal cells. These findings suggest that further exploration of this compound could yield valuable insights into its potential therapeutic applications .

Q & A

Q. What are the most reliable synthetic routes for 1-(2-Bromo-4-methylphenyl)-2-pyrrolidinone?

Methodological Answer: The compound can be synthesized via bromination of 4-methylpropiophenone derivatives followed by coupling with 2-pyrrolidinone. Key steps include:

  • Bromination: Use electrophilic brominating agents (e.g., Br₂/FeBr₃ or N-bromosuccinimide) to introduce bromine at the para position of the aromatic ring. Optimize reaction conditions (temperature, solvent) to minimize side products .
  • Pyrrolidinone Incorporation: Employ nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) to attach the pyrrolidinone moiety to the brominated intermediate. Purify via column chromatography or recrystallization to achieve >95% purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^13C-NMR spectra to confirm the presence of the bromophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and pyrrolidinone ring (amide proton at δ 3.2–3.5 ppm). Use 1H^1H-1H^1H COSY and HSQC to resolve overlapping signals .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or HRMS. The bromine isotope pattern (1:1 ratio for 79Br/81Br^{79}Br/^{81}Br) should be observable in the molecular ion cluster .

Q. What safety precautions are critical when handling intermediates in its synthesis?

Methodological Answer:

  • Brominated Intermediates: Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory and corrosive properties. Monitor for bromine gas release during reactions .
  • Reactive Byproducts: Quench residual brominating agents with sodium thiosulfate to prevent exothermic decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Crystal Growth: Recrystallize the compound from ethanol/water mixtures to obtain single crystals suitable for X-ray analysis.
  • Refinement: Use SHELXL for high-resolution refinement, leveraging the heavy atom effect of bromine to improve data quality. Address twinning or disorder using the TWIN/BASF commands in SHELX .
  • Case Study: For derivatives with flexible substituents, employ restraints (e.g., DFIX) to model thermal motion accurately .

Q. What strategies mitigate conflicting spectroscopic data in complex reaction mixtures?

Methodological Answer:

  • In Situ NMR Monitoring: Track reaction progress using 1H^1H-NMR at elevated temperatures (e.g., 100°C) to reduce signal broadening. For example, in situ studies of pyrrolidinone derivatives can reveal transient intermediates .
  • Dynamic NMR (DNMR): Resolve conformational equilibria (e.g., ring puckering in pyrrolidinone) by analyzing temperature-dependent 1H^1H-NMR line-shape changes .

Q. How can computational methods predict reactivity in further functionalization?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict sites for electrophilic substitution (e.g., bromine’s directing effects).
  • Reactivity Indices: Use Fukui functions to identify nucleophilic/electrophilic regions. For example, the para position of the methylphenyl group may exhibit higher reactivity due to steric and electronic effects .

Q. What analytical techniques are suitable for detecting trace impurities?

Methodological Answer:

  • HPLC-MS: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and MS/MS fragmentation to identify impurities (e.g., debrominated byproducts). Optimize mobile phase (acetonitrile/water + 0.1% formic acid) for resolution .
  • GC-FID: Use for volatile impurities, but derivatize the compound (e.g., silylation) to enhance volatility .

Q. How to design experiments to study the compound’s role in catalytic applications?

Methodological Answer:

  • Catalytic Screening: Test the compound as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor conversion via 1H^1H-NMR or GC.
  • Kinetic Studies: Use pseudo-first-order conditions to determine rate constants. For example, study palladium-catalyzed couplings to assess ligand efficacy .

Q. What methodologies address discrepancies between theoretical and experimental melting points?

Methodological Answer:

  • DSC Analysis: Perform differential scanning calorimetry to detect polymorphic transitions or solvate formation. Compare with predicted melting points from molecular dynamics simulations .
  • Recrystallization Solvent Screening: Test solvents (e.g., ethanol, ethyl acetate) to isolate the most stable polymorph .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability in cell-based assays .
  • Dose-Response Curves: Re-evaluate activity using standardized protocols (e.g., MTT assay for cytotoxicity) with triplicate measurements .

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